rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
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Overview
Description
rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the free amino acid.
Scientific Research Applications
rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the development of pharmaceuticals, especially in the design of enzyme inhibitors.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The oxane ring structure provides stability and specificity in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,5S)-5-aminooxane-3-carboxylic acid: This compound lacks the Boc protecting group and is more reactive.
tert-butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in the amino acid structure.
Uniqueness
rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is unique due to its specific oxane ring structure combined with the Boc protecting group. This combination provides a balance of stability and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(3R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-7(9(13)14)5-16-6-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNWTSXNXSGIT-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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